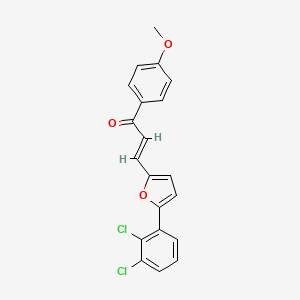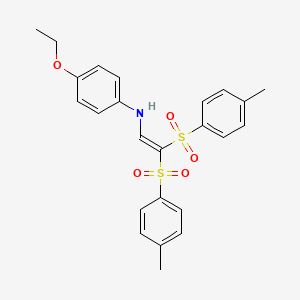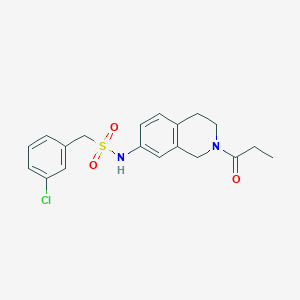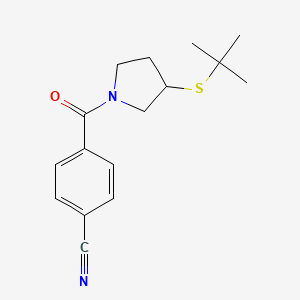
3,3-bis(4-fluorophenyl)propanoic Acid
Descripción general
Descripción
3,3-bis(4-fluorophenyl)propanoic Acid is a useful research compound. Its molecular formula is C15H12F2O2 and its molecular weight is 262.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Purification
3,3-bis(4-fluorophenyl)propanoic acid is utilized in various chemical synthesis processes. For example, in the pharmaceutical industry, it serves as an intermediate in the preparation of other compounds. An illustration of this is the removal of undesired isomers in the synthesis of 4,4-bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate, through sulfonation (H. Fan, 1990).
Analytical Chemistry
In analytical chemistry, this compound is involved in the separation and analysis of compounds. A study demonstrated its use in the separation of flunarizine hydrochloride and its degradation products using micellar liquid chromatography, highlighting its role in analytical methods (D. El-Sherbiny et al., 2005).
Polymer and Materials Science
This compound is significant in the field of polymer and materials science. For instance, it is used in the synthesis of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, which have applications in fuel-cell technology (Byungchan Bae et al., 2009). Additionally, it contributes to the development of polymer electrolyte membranes for fuel cells, as evidenced by the synthesis and characterization of membranes including sulfonated bis(4-fluorophenyl) phenylphosphine oxide (Eun-Sil Yoo et al., 2016).
Pharmaceutical Research
In pharmaceutical research, this compound plays a role in the synthesis of non-proteinogenic amino acids, which are key intermediates for drugs like Denagliptin, a dipeptidyl peptidase IV inhibitor for type-2 diabetes mellitus treatment (Guanghui Deng et al., 2008).
Environmental and Biological Studies
This compound is also relevant in environmental and biological studies. For example, research on bisphenol A metabolism in bacteria involves derivatives of this compound, illustrating its importance in understanding environmental contaminants (J. Spivack et al., 1994).
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 3-(4-fluorophenyl)propanoic acid, has been found to possess a potent triple-acting pparα, -γ, and -δ agonist profile . These peroxisome proliferator-activated receptors (PPARs) play essential roles in the regulation of cellular differentiation, development, and metabolism.
Propiedades
IUPAC Name |
3,3-bis(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAWGXRQLBWNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2895180.png)

![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)

![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)
![3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2895190.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2895192.png)

![9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2895194.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2895199.png)


